molecular formula C18H16N4O4S B2546224 Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate CAS No. 333418-46-5

Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate

Cat. No. B2546224
CAS RN: 333418-46-5
M. Wt: 384.41
InChI Key: ASLOXMAKEDGQCS-UHFFFAOYSA-N
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Description

The compound "Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various studies in organic chemistry. These compounds often contain multiple functional groups, including esters, amides, and heterocyclic components, which can contribute to a wide range of chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was achieved through the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, other compounds such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods demonstrate the versatility of organic synthesis in creating complex molecules with diverse functional groups.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, are also employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to validate the synthesized structures .

Chemical Reactions Analysis

The synthesized compounds can undergo further chemical transformations to yield new derivatives with potentially interesting properties. For example, the amino-imino derivative was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing the reactivity of the synthesized compounds towards electrophilic reagents . Another study described the transformation of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate into polysubstituted pyrroles, highlighting the potential for cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of multiple functional groups can influence properties such as solubility, melting point, and reactivity. The supramolecular structures formed through hydrogen bonding, as observed in substituted 4-pyrazolylbenzoates, can also affect the overall properties of the compounds . These properties are essential for understanding the behavior of the compounds in different environments and for their potential applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed new routes to synthesize 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines, showcasing the versatility of related compounds in constructing complex heterocyclic systems. These compounds serve as key intermediates in the synthesis of pharmacologically active molecules and functional materials (Elnagdi et al., 1988).

Asymmetric Synthesis for Alkaloid Construction

The asymmetric intramolecular Michael reaction of acyclic compounds, leading to the formation of versatile chiral building blocks for alkaloid synthesis, illustrates the compound's utility in enantioselective synthesis. Such processes are crucial for the development of drugs with specific chiral centers, affecting their biological activity and pharmacokinetics (Hirai et al., 1992).

Supramolecular Structures

The study of hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates, including derivatives similar to the query compound, contributes to the understanding of molecular self-assembly processes. These findings are essential for designing new materials with tailored properties, such as porosity, conductivity, or optical activity (Portilla et al., 2007).

Biological Evaluation of Novel Derivatives

The synthesis and biological evaluation of novel derivatives, such as ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate, underscore the compound's relevance in medicinal chemistry. These derivatives are screened for antibacterial, antioxidant, and antitubercular activities, highlighting their potential as therapeutic agents (Bhoi et al., 2016).

Mechanism of Action

Target of Action

Compounds containing similar structures such as indole and imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

ethyl 4-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-25-17(24)12-5-7-14(8-6-12)20-15(23)11-27-18-22-21-16(26-18)13-4-3-9-19-10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOXMAKEDGQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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